4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Catalog No.
S6732147
CAS No.
2640835-27-2
M.F
C14H14BrN3O2S
M. Wt
368.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}...

CAS Number

2640835-27-2

Product Name

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

IUPAC Name

4-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide

Molecular Formula

C14H14BrN3O2S

Molecular Weight

368.25 g/mol

InChI

InChI=1S/C14H14BrN3O2S/c15-13-2-1-11(21-13)8-18-6-10(7-18)20-9-3-4-17-12(5-9)14(16)19/h1-5,10H,6-8H2,(H2,16,19)

InChI Key

YJXSAIQLPVVEBD-UHFFFAOYSA-N

SMILES

C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Br)OC3=CC(=NC=C3)C(=O)N

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound characterized by its unique structural features. The molecular formula is C13H13BrN2O2SC_{13}H_{13}BrN_{2}O_{2}S, and it has a molecular weight of 325.23 g/mol. This compound includes a pyridine ring, an azetidine moiety, and a brominated thiophene, which contribute to its potential biological activity and applications in medicinal chemistry .

Safety and Hazards: As research on this specific compound is not available, information on its mechanism of action and potential hazards is not possible to determine.

Typical of organic compounds, including:

  • Substitution Reactions: The bromine atom on the thiophene can be substituted with other nucleophiles.
  • Esterification: The carboxamide group can react with alcohols to form esters.
  • Reduction Reactions: The azetidine ring may undergo reduction under specific conditions, leading to the formation of secondary amines.

These reactions highlight the compound's versatility for further chemical modifications, which are critical in drug development and synthetic chemistry.

Preliminary studies suggest that 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide exhibits potential biological activities. Its structural components indicate possible interactions with various biological targets, such as enzymes and receptors. Compounds with similar structures have been noted for their antimicrobial and anticancer properties, suggesting that this compound may also possess significant pharmacological effects .

The synthesis of 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves several steps:

  • Bromination of Thiophene: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide.
  • Formation of Azetidine: A precursor containing an azetidine ring is synthesized through cyclization reactions.
  • Coupling Reaction: The brominated thiophene is coupled with the azetidine derivative under basic conditions to form the desired product.
  • Carboxamide Formation: Finally, the carboxamide group is introduced through reaction with an appropriate amine or acid chloride.

These synthetic routes can be optimized depending on the availability of starting materials and desired yield .

4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery, particularly for developing new treatments for cancer or infectious diseases.
  • Material Science: It may serve as a building block for creating new materials with specific electronic or optical properties.
  • Biochemical Research: Useful in studying biological pathways and mechanisms due to its unique structural features.

Interaction studies are crucial for understanding how 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide interacts with biological targets. Preliminary investigations could involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Studies: Testing its effects on cell lines to assess cytotoxicity or other biological responses.
  • Molecular Docking Studies: Computational modeling to predict interactions at the molecular level.

These studies will help elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, including:

Compound NameMolecular FormulaKey Features
2-(Azetidin-3-ylmethoxy)-5-bromo-pyridineC10H13BrN2OC_{10}H_{13}BrN_{2}OContains an azetidine and a bromo-substituted pyridine
4-(3-Azetidinylmethyl)pyridineC9H12N2C_{9}H_{12}N_{2}Similar azetidine structure but lacks bromination
4-(Azetidinylmethyl)-pyrimidineC9H12N2C_{9}H_{12}N_{2}Features a pyrimidine instead of a pyridine ring

Uniqueness

The uniqueness of 4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide lies in its combination of functional groups, particularly the incorporation of both the brominated thiophene and azetidine moieties. This specific arrangement may confer distinct chemical properties and biological activities not found in similar compounds, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

366.99901 g/mol

Monoisotopic Mass

366.99901 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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